molecular formula C13H11F3N2O2 B037596 Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 112055-34-2

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No. B037596
M. Wt: 284.23 g/mol
InChI Key: ZJGRCTISRZQYRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related derivatives typically involves condensation reactions of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures. This process allows for the formation of the pyrazole ring, a core structure, with the trifluoromethyl group at the 5-position being a critical feature for its chemical behavior (Beck & Wright, 1987).

Molecular Structure Analysis

The molecular structure of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is stabilized by various interactions. Studies using single crystal X-ray diffraction have shown that compounds within this family crystallize in specific systems, with intramolecular hydrogen bonds playing a significant role in their structural stability. The presence of the trifluoromethyl group influences the electronic distribution across the molecule, affecting its reactivity and interactions with other molecules (Viveka et al., 2016).

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions produce various 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to different condensed pyrazoles and tetracyclic systems. This demonstrates their utility in creating complex molecular structures (Arbačiauskienė et al., 2011).

Structural and Spectral Analysis

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has been a subject in studies involving structural analysis, including single crystal X-ray diffraction and DFT studies. These analyses provide detailed insights into its molecular geometry and electronic structures, crucial for understanding its reactivity and potential applications (Viveka et al., 2016).

Biological Evaluation

Compounds derived from ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate, such as 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, have been synthesized and characterized. These compounds have shown potential in suppressing lung cancer cell growth, indicating a possible avenue for therapeutic applications (Zheng et al., 2010).

Fluorescence and Optical Properties

Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates have been used to design fluorescent compounds. The study of their UV-vis absorption and fluorescence spectroscopy provides insights into their optical properties, which can be crucial for applications in sensing and imaging (Zheng et al., 2011).

Future Directions

Pyrazolines and their analogs are pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors, as well as in industry. Due to its broad-spectrum utility, scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry .

properties

IUPAC Name

ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGRCTISRZQYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920655
Record name Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

CAS RN

112055-34-2
Record name Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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